[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Description
The compound [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a structurally complex molecule featuring:
- A substituted indole core (2-oxoindol-3-ylidene).
- A 4-methylbenzyl group at the N1 position.
- A (Z)-configured enamine linkage (–NH–C=O–).
- A 3-chloropropanoate ester moiety.
The Z-configuration likely influences its stereoelectronic properties and interactions with biological targets .
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-13-6-8-14(9-7-13)12-22-16-5-3-2-4-15(16)18(19(22)24)21-25-17(23)10-11-20/h2-9H,10-12H2,1H3/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOHABZYOKVRON-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)CCCl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)CCCl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related molecules from the evidence:
Key Observations:
Backbone Diversity: The target compound’s indole core differs from the imidazolidinone () and isoindolone () systems. These heterocycles influence electronic properties and binding interactions. Chlorpropham () uses a carbamate group, contrasting with the ester or carboxylic acid moieties in other compounds.
The 4-methylbenzyl group is shared with ’s compound, suggesting steric similarities but differing electronic effects due to the indole vs. isoindolone cores.
Synthesis Methods: highlights a solvent-free synthesis for its isoindolone derivative, emphasizing green chemistry. The target compound’s synthesis (if analogous) may require more complex steps due to its Z-configuration and ester group.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : ’s compound exhibits weak C–H···O interactions, which stabilize its crystal packing. The target compound’s ester and enamine groups may similarly participate in intermolecular interactions, affecting solubility and stability .
- Chlorine Effects: The 3-chloropropanoate group (target) and 4-chlorophenyl group () introduce electronegative centers, influencing dipole moments and reactivity.
Analytical Techniques for Structural Elucidation
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